![molecular formula C9H5ClF6N2O B1401810 N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N-methylacetamide CAS No. 1311279-62-5](/img/structure/B1401810.png)
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N-methylacetamide
Overview
Description
The compound “N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N-methylacetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group at the 6-position and a trifluoromethyl group at the 4-position. The 2-position of the pyridine ring is attached to an acetamide group, which itself is substituted with a trifluoromethyl group and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine ring, followed by various substitution reactions to introduce the chloro, trifluoromethyl, and acetamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which imparts aromaticity and contributes to the compound’s stability. The electronegative chlorine and fluorine atoms would create areas of high electron density, making these regions potentially reactive .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electronegative chlorine and fluorine atoms, as well as the electron-donating methyl group. The acetamide group could potentially undergo hydrolysis, and the compound could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electronegative chlorine and fluorine atoms could increase the compound’s polarity, potentially affecting its solubility, boiling point, and melting point .Scientific Research Applications
I’ve conducted a search for the scientific research applications of N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N-methylacetamide , but it appears that detailed information on unique applications for this specific compound is not readily available in the public domain. The available resources mostly provide general information about the chemical properties and mention its potential in agrochemical and pharmaceutical industries without specific details .
Future Directions
properties
IUPAC Name |
N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2,2,2-trifluoro-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6N2O/c1-18(7(19)9(14,15)16)6-3-4(8(11,12)13)2-5(10)17-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJPBILRDCKCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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